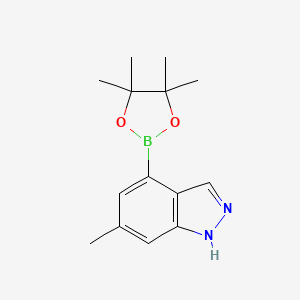
(2R,3R)-2-Hydroxy-3-nitropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is a chiral compound with two stereocenters at positions 2 and 3, both having the R-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, Wittig olefination, and ring-closing metathesis are key chemical transformations used in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalysts or engineered microorganisms. For instance, engineered Serratia marcescens has been used for the efficient production of optically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a keto acid, while reduction can produce an amino acid derivative.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Hydroxy-3-nitropentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a chiral intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Hydroxy-3-nitropentanoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze the reduction of the nitro group to an amine group. This interaction can lead to the formation of bioactive compounds that exert various effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-Hydroxy-3-methylpentanoic acid: This compound has similar stereochemistry but differs in the functional groups attached to the carbon chain.
(2R,3R)-2,3-Butanediol: This compound is used as a chiral auxiliary and has applications in asymmetric synthesis.
Uniqueness
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which makes it a valuable intermediate in the synthesis of various chiral compounds.
Eigenschaften
Molekularformel |
C5H9NO5 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2R,3R)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI-Schlüssel |
MGGPRPIBQJGVCS-QWWZWVQMSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C(=O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C(C(=O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


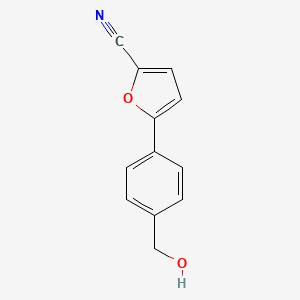
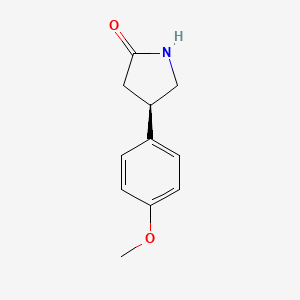

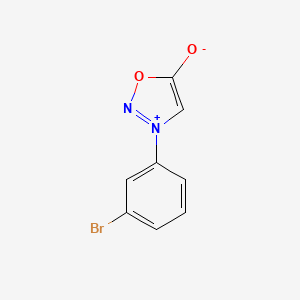
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)

![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
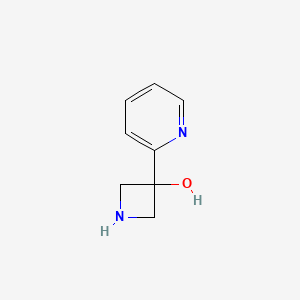
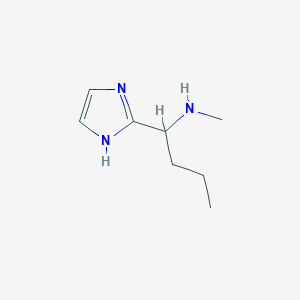
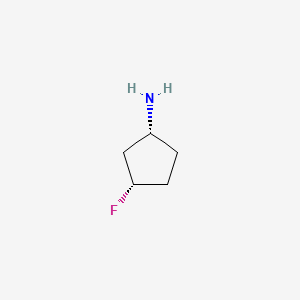
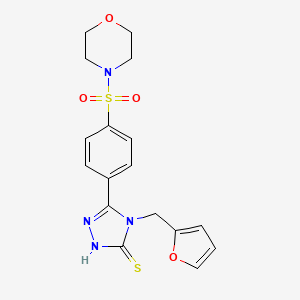
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)
